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Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a pyridine derivative of interest in medicinal chemistry and

materials science. Its structural elucidation and characterization are fundamentally reliant on a

suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of

the expected spectral data for this compound and outlines standardized protocols for their

acquisition. While specific experimental data for this compound is not widely published, this

document presents predicted data based on established principles of spectroscopy, serving as

a valuable reference for researchers.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-
(hydroxymethyl)picolinonitrile. These predictions are based on the analysis of its chemical

structure and typical values for similar functional groups and molecular environments.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0
Doublet of Doublets

(dd)
1H H3

~7.6 - 7.8 Triplet (t) 1H H4

~7.4 - 7.6
Doublet of Doublets

(dd)
1H H5

~4.8 Singlet (s) 2H -CH₂-

~3.5 Broad Singlet (br s) 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~160 C6

~148 C2

~138 C4

~128 C5

~125 C3

~118 -C≡N

~64 -CH₂-

Table 3: Predicted IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Strong, Broad O-H Stretching

3100 - 3000 Medium Aromatic C-H Stretching

2240 - 2220 Medium, Sharp C≡N Stretching

1600 - 1585 Medium Aromatic C=C Stretching

1500 - 1400 Medium Aromatic C=C Stretching

1400 - 1300 Medium O-H Bending

1200 - 1000 Strong C-O Stretching

900 - 675 Strong Aromatic C-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z Interpretation

134 [M]⁺ (Molecular Ion)

116 [M - H₂O]⁺

105 [M - CHO]⁺ or [M - NCH]⁺

78 [C₅H₄N]⁺ (Picolyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 6-(hydroxymethyl)picolinonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of 6-(hydroxymethyl)picolinonitrile in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

Instrument Setup:

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees,

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees,

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1283330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid 6-(hydroxymethyl)picolinonitrile
sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:
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Sample Introduction: Introduce a small amount of the sample into the ion source, typically

via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-

of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as

a function of their m/z ratio.

Visualization
The following diagram illustrates the logical workflow for the structural elucidation of 6-
(hydroxymethyl)picolinonitrile using the described spectroscopic techniques.
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Workflow for Structural Elucidation of 6-(hydroxymethyl)picolinonitrile
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Caption: Workflow for the structural elucidation of 6-(hydroxymethyl)picolinonitrile.

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of 6-
(hydroxymethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283330#6-hydroxymethyl-picolinonitrile-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1283330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

